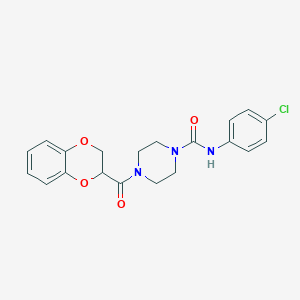![molecular formula C21H17ClN4O2 B10863024 6-Amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10863024.png)
6-Amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C21H17ClN4O2 , belongs to the class of pyrazole derivatives. Its systematic name is quite a mouthful, but let’s break it down:
6-Amino: Indicates the presence of an amino group (NH2) at the sixth position.
4-{4-[(2-chlorobenzyl)oxy]phenyl}: Describes the substitution pattern on the pyrazole ring. It features a phenyl ring with a chlorobenzyl group attached via an oxygen atom.
3-methyl: Refers to the methyl group (CH3) at the third position.
1,4-dihydropyrano[2,3-c]pyrazole: The core structure consists of a pyrazole ring fused with a dihydropyrano ring.
5-carbonitrile: Indicates the presence of a cyano group (CN) at the fifth position.
Preparation Methods
Synthetic Routes::
One-Pot Multicomponent Reaction (MCR):
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo-derivatives.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the nitrile group could yield an amine derivative.
Oxidation: Oxidizing agents like KMnO4 or PCC.
Substitution: Alkali metal hydroxides (e.g., NaOH) or amines.
Reduction: Hydrogen gas (H2) with a suitable catalyst (e.g., Pd/C).
- Oxidation: Oxo-derivatives.
- Substitution: Various substituted derivatives.
- Reduction: Amines.
Scientific Research Applications
Chemistry: Building block for designing novel heterocyclic compounds.
Biology: Potential bioactive properties due to its structural features.
Medicine: Exploration as a scaffold for drug development.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
Targets: Investigate interactions with specific enzymes, receptors, or proteins.
Pathways: Explore signaling pathways affected by this compound.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C21H17ClN4O2 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
6-amino-4-[4-[(2-chlorophenyl)methoxy]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H17ClN4O2/c1-12-18-19(16(10-23)20(24)28-21(18)26-25-12)13-6-8-15(9-7-13)27-11-14-4-2-3-5-17(14)22/h2-9,19H,11,24H2,1H3,(H,25,26) |
InChI Key |
AHBZFMUEPAOYLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B10862950.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10862953.png)
![(4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862961.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862963.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862975.png)
![N'-(2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10862989.png)
![5-(4-bromophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10862997.png)
![Diallyl 4-[(3,4-dimethoxyphenethyl)amino]-6-hydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-dicarboxylate](/img/structure/B10862998.png)
![N-(4-chlorophenyl)-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10863006.png)
![2-[(4-Bromophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10863017.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10863021.png)
![Methyl 5-chloro-3-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10863026.png)
![2-(1,3-Benzodioxol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10863028.png)
